Phenoxy-d5-acetic Acid

Overview

Description

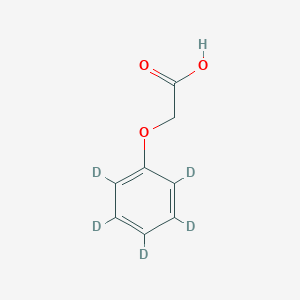

Phenoxy-d5-acetic Acid is a deuterium labeled derivative of phenoxyacetic acid, a synthetic plant hormone that is used to promote growth and regulate fruit set in a variety of crops, including tomatoes, grapes, and strawberries .

Synthesis Analysis

Phenoxy acetic acid can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group .Molecular Structure Analysis

The molecular formula of Phenoxy-d5-acetic Acid is C8H3D5O3 . It has an average mass of 157.178 Da and a mono-isotopic mass of 157.078735 Da .Chemical Reactions Analysis

Phenoxy acetic acid is often known to be monocarboxylic acid, which is the glycolic acid O-phenyl derivative . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .Physical And Chemical Properties Analysis

Phenoxy-d5-acetic acid is a colorless to pale yellow liquid with a slight odor . It has a molecular weight of 192.26 g/mol and a boiling point of 245 °C . It is soluble in water and most organic solvents, and is stable under normal storage conditions .Scientific Research Applications

Synthesis of Anti-Inflammatory Agents

Phenoxy-d5-acetic Acid: derivatives have been explored for their potential as selective COX-2 inhibitors, which play a crucial role in treating inflammation . These compounds have shown promise in reducing negative side effects associated with non-selective COX inhibitors. For instance, certain derivatives demonstrated significant COX-2 inhibition with IC50 values in the low micromolar range, indicating their potential as powerful pharmacological agents .

Antioxidant Activity

Derivatives of Phenoxy-d5-acetic Acid have been synthesized and evaluated for their antioxidant effects. Studies using assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging have shown that these compounds possess notable antioxidant properties . This suggests their utility in combating oxidative stress-related diseases.

Medicinal Chemistry Research

In medicinal chemistry, Phenoxy-d5-acetic Acid derivatives are used to study drug utilization and biological effects based on molecular interactions . They serve as a foundation for designing new pharmaceuticals or improving existing ones, focusing on safety and efficacy to enhance life quality.

Chemical Diversity Exploration

The chemical diversity of Phenoxy-d5-acetic Acid and its derivatives, such as chalcone, indole, and quinoline, is of great interest. A comprehensive literature survey has provided insights into pharmacologically interesting compounds of widely different compositions, offering opportunities for chemists to design new derivatives .

Bio-Pharmacological Inquiry

Research into Phenoxy-d5-acetic Acid derivatives includes comprehensive bio-pharmacological inquiry. This involves assessing the selectivity toward COX-1/COX-2 enzymes, evaluating anti-inflammatory effects, and examining pain-relieving effects, histological changes, and toxicological properties .

Organic Synthesis

Phenoxy-d5-acetic Acid: is a valuable compound in organic synthesis. It serves as a building block for creating various chemical entities, which can be further modified to produce a range of biologically active substances .

Mechanism of Action

Target of Action

Phenoxy-d5-acetic Acid primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation .

Mode of Action

Phenoxy-d5-acetic Acid interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Phenoxy-d5-acetic Acid is the arachidonic acid pathway . By inhibiting COX-2, Phenoxy-d5-acetic Acid reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Pharmacokinetics

It’s known that the compound is readily soluble in ether, glacial acetic acid, and ethanol , which may influence its bioavailability.

Result of Action

The inhibition of COX-2 by Phenoxy-d5-acetic Acid leads to a significant reduction in the production of prostaglandins . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenoxy-d5-acetic Acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including Phenoxy-d5-acetic Acid, and their metabolites throughout the environment This can potentially affect the compound’s action and efficacy

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595398 | |

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxy-d5-acetic Acid | |

CAS RN |

154492-74-7 | |

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)

![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)